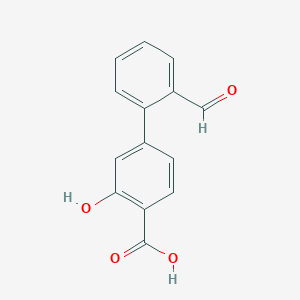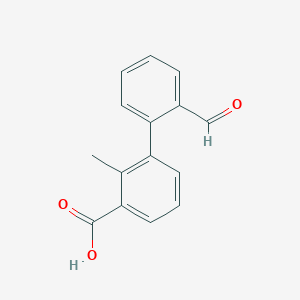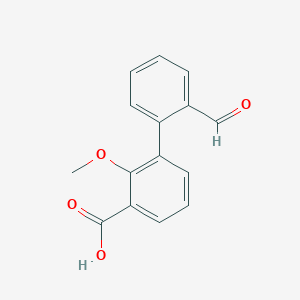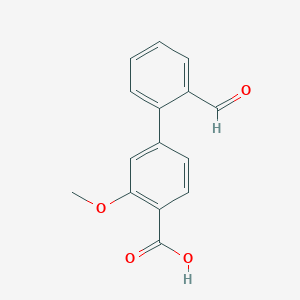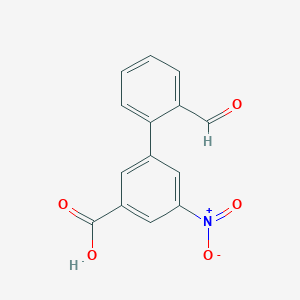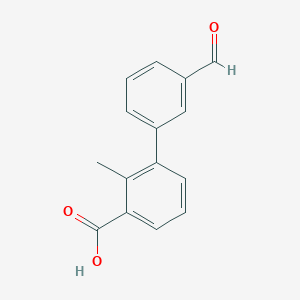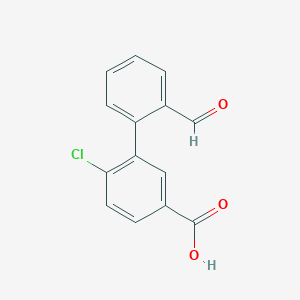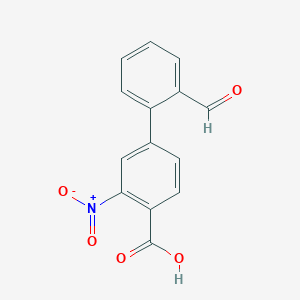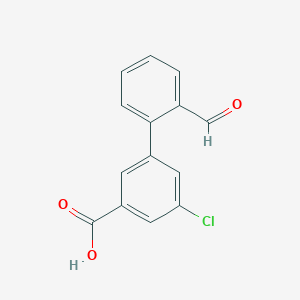
5-Chloro-3-(2-formylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2-formylphenyl)benzoic acid (5C3FPA) is a compound that has been studied extensively due to its unique properties and potential applications in scientific research. It is a molecule with a molecular weight of 219.55 g/mol and a melting point of 118.5°C. 5C3FPA is a white crystalline solid that can be synthesized in a laboratory setting and is used in a variety of scientific experiments.
科学研究应用
5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a precursor for other compounds. It has also been used as a substrate for enzyme reactions and as a ligand in coordination chemistry. In addition, 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has been used as a fluorescent probe for the detection of metal ions and as a fluorescent marker for cell imaging.
作用机制
5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has a unique mechanism of action that is dependent on its structure. The compound contains a chloro group and a formyl group, which are both electron-withdrawing groups. This makes the compound electron-deficient, which allows it to act as a Lewis acid and react with a variety of electron-rich molecules. The compound can also act as a nucleophile and can react with electrophiles, such as carbonyl compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% have not been studied extensively. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a reduction in inflammation and pain. In addition, 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.
实验室实验的优点和局限性
5-Chloro-3-(2-formylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to using 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is sensitive to light and should be stored in a dark container.
未来方向
There are several potential future directions for research involving 5-Chloro-3-(2-formylphenyl)benzoic acid, 95%. One possible direction is to further explore the biochemical and physiological effects of the compound. Studies could be conducted to determine the effects of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% on other enzymes and neurotransmitters, as well as its effects on other physiological processes. Another potential direction is to explore the potential applications of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% in drug development. Studies could be conducted to determine the efficacy of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% as a drug, as well as its potential side effects. Finally, further research could be conducted to explore the potential of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% as a fluorescent probe for the detection of other molecules.
合成方法
The synthesis of 5-Chloro-3-(2-formylphenyl)benzoic acid, 95% involves the reaction of 4-chlorobenzaldehyde and 2-formylphenol in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or isopropanol, and the product is isolated by recrystallization. The yield of the reaction can be improved by the addition of a phase transfer catalyst such as tetrabutylammonium bromide.
属性
IUPAC Name |
3-chloro-5-(2-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFFHYGHHRSCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688856 |
Source


|
| Record name | 5-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-14-7 |
Source


|
| Record name | 5-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


